Cas no 2679927-26-3 (rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid)
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2679927-26-3
- EN300-28281514
- rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid
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- Inchi: 1S/C14H17NO4/c1-9(16)15-7-6-12(13(15)14(17)18)10-4-3-5-11(8-10)19-2/h3-5,8,12-13H,6-7H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
- InChI Key: QLHVPUUWBXLHPB-QWHCGFSZSA-N
- SMILES: OC([C@H]1[C@H](C2C=CC=C(C=2)OC)CCN1C(C)=O)=O
Computed Properties
- Exact Mass: 263.11575802g/mol
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66.8Ų
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28281514-1g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 1g |
$1129.0 | 2023-09-09 | ||
| Enamine | EN300-28281514-5g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 5g |
$3273.0 | 2023-09-09 | ||
| Enamine | EN300-28281514-10g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 10g |
$4852.0 | 2023-09-09 | ||
| Enamine | EN300-28281514-0.05g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
| Enamine | EN300-28281514-0.1g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-28281514-0.25g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-28281514-0.5g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-28281514-1.0g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-28281514-2.5g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-28281514-5.0g |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
2679927-26-3 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 |
rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid
Comprehensive Overview of rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS No. 2679927-26-3)
In the realm of pharmaceutical chemistry and drug discovery, rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS No. 2679927-26-3) has emerged as a compound of significant interest. This chiral pyrrolidine carboxylic acid derivative is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly intrigued by its potential applications in modulating enzyme activity and receptor binding, which aligns with current trends in precision medicine and targeted therapy.
The structural complexity of this compound, featuring both an acetyl group and a 3-methoxyphenyl moiety, contributes to its diverse reactivity profile. Recent studies highlight its utility in asymmetric synthesis, where the rac-(2R,3S) configuration plays a pivotal role in achieving high enantioselectivity. This property is especially relevant given the growing demand for chiral building blocks in the development of small-molecule drugs. Furthermore, the presence of the carboxylic acid functionality enhances its solubility and compatibility with various bioconjugation strategies, a topic frequently searched in drug formulation forums.
From a synthetic perspective, CAS No. 2679927-26-3 is often discussed in the context of green chemistry and sustainable synthesis. Modern chemists are exploring eco-friendly catalytic systems to optimize its production, addressing the industry's shift toward reduced carbon footprint processes. Computational studies using AI-driven molecular modeling tools have also been employed to predict its metabolic stability and ADME properties, reflecting the integration of digital chemistry in contemporary research.
The compound's 3-methoxyphenyl group has drawn attention due to its prevalence in CNS-active compounds, sparking investigations into potential neuropharmacological applications. However, it is crucial to note that current research remains preclinical, with no approved therapeutic uses yet. This aligns with frequent search queries about experimental compounds and their mechanisms of action. Analytical techniques such as HPLC chiral separation and X-ray crystallography are routinely used to characterize its stereopurity, a subject of great importance in quality control protocols.
In material science, the crystalline properties of rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid have been examined for their potential in co-crystal engineering, an area gaining traction in drug delivery system design. Its thermal behavior under various polymorphic forms is another active research area, frequently referenced in pharmaceutical patent literature. The compound's logP value and hydrogen bonding capacity make it a case study in physicochemical property optimization courses.
As the pharmaceutical industry continues to prioritize structure-activity relationship (SAR) studies, this compound serves as an excellent scaffold for medicinal chemistry explorations. Its pyrrolidine core is recognized as a privileged structure in GPCR-targeted drug discovery, coinciding with rising Google searches about G-protein coupled receptors and their ligands. The acetyl protection strategy employed in its synthesis also resonates with discussions about prodrug design principles in modern pharmacology.
Safety evaluations of CAS 2679927-26-3 follow standard ICH guidelines, with particular emphasis on its photostability and hydrolytic degradation pathways. These aspects are critical for researchers querying about compound storage conditions and excipient compatibility. While not classified as hazardous, proper laboratory handling procedures are always recommended when working with this or any synthetic intermediate.
The commercial availability of rac-(2R,3S)-1-acetyl-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid through specialty chemical suppliers has facilitated its adoption in academic and industrial settings. Current pricing trends reflect the compound's position in the fine chemicals market, a topic of interest for procurement specialists tracking API intermediate costs. Its inclusion in several chemical databases underscores its importance as a reference material for spectroscopic calibration.
Looking forward, the scientific community anticipates novel derivatives of this pyrrolidine carboxylic acid scaffold to emerge as researchers explore its structure-property relationships more deeply. The compound's journey from laboratory synthesis to potential clinical applications exemplifies the multidisciplinary nature of modern pharmaceutical development, addressing common search intents about drug discovery timelines and molecular optimization strategies.
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